molecular formula C13H21N3O4S B5607373 N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

Cat. No. B5607373
M. Wt: 315.39 g/mol
InChI Key: FGIFFMTVWMMHPS-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediate structures followed by condensation reactions. For example, cyclic N-sulfonylamidines were obtained by reacting lactams with dimethyl sulfate to form O-methyllactims, then condensing with sulfonamide (Liu Bo, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant interactions stabilizing their crystal structure. For instance, N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate exhibits intermolecular N—H⋯O hydrogen bonds that stabilize the crystal structure, with the heterocyclic ring and acetamide group being co-planar (S. Kang, N. Cho, S. Jang, 2011).

Chemical Reactions and Properties

Chemical reactions of acetamide derivatives often involve modifications to enhance their biological activity or physical properties. For example, the replacement of the acetamide group with alkylurea in certain compounds led to potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity (Xiao-meng Wang et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and intermolecular interactions. Detailed crystal structure analysis and density functional theory (DFT) calculations can provide insights into the physicochemical properties of similar compounds (Yiding Geng et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, can be assessed through experimental and computational studies. For instance, derivatives of muscarinic agents show varied activity at muscarinic receptors depending on the substitution patterns, illustrating how small changes in chemical structure can significantly alter biological activity (B. Nilsson, Bjoern Ringdahl, U. Hacksell, 1988).

properties

IUPAC Name

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-9-5-6-13(20-9)11-7-16(21(18,19)15(3)4)8-12(11)14-10(2)17/h5-6,11-12H,7-8H2,1-4H3,(H,14,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIFFMTVWMMHPS-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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